Cas no 1696602-39-7 (1-2-bromo-4-(1H-imidazol-1-yl)phenylethan-1-one)

1-2-bromo-4-(1H-imidazol-1-yl)phenylethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-[2-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one
- EN300-1293011
- 1696602-39-7
- SCHEMBL5253290
- Ethanone, 1-[2-bromo-4-(1H-imidazol-1-yl)phenyl]-
- 1-2-bromo-4-(1H-imidazol-1-yl)phenylethan-1-one
-
- Inchi: 1S/C11H9BrN2O/c1-8(15)10-3-2-9(6-11(10)12)14-5-4-13-7-14/h2-7H,1H3
- InChI Key: VWTBFMSKUAKXKR-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1C(C)=O)N1C=NC=C1
Computed Properties
- Exact Mass: 263.98983g/mol
- Monoisotopic Mass: 263.98983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.9Ų
- XLogP3: 2
Experimental Properties
- Density: 1.49±0.1 g/cm3(Predicted)
- Boiling Point: 417.3±40.0 °C(Predicted)
- pka: 4.79±0.10(Predicted)
1-2-bromo-4-(1H-imidazol-1-yl)phenylethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1293011-1000mg |
1-[2-bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one |
1696602-39-7 | 1000mg |
$557.0 | 2023-09-30 | ||
Enamine | EN300-1293011-1.0g |
1-[2-bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one |
1696602-39-7 | 1g |
$914.0 | 2023-06-06 | ||
Enamine | EN300-1293011-5.0g |
1-[2-bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one |
1696602-39-7 | 5g |
$2650.0 | 2023-06-06 | ||
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1-[2-bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one |
1696602-39-7 | 2500mg |
$1089.0 | 2023-09-30 | ||
Enamine | EN300-1293011-0.5g |
1-[2-bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one |
1696602-39-7 | 0.5g |
$877.0 | 2023-06-06 | ||
Enamine | EN300-1293011-2.5g |
1-[2-bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one |
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Enamine | EN300-1293011-0.05g |
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Enamine | EN300-1293011-250mg |
1-[2-bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one |
1696602-39-7 | 250mg |
$513.0 | 2023-09-30 | ||
Enamine | EN300-1293011-500mg |
1-[2-bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one |
1696602-39-7 | 500mg |
$535.0 | 2023-09-30 | ||
Enamine | EN300-1293011-10000mg |
1-[2-bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one |
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1-2-bromo-4-(1H-imidazol-1-yl)phenylethan-1-one Related Literature
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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5. Book reviews
Additional information on 1-2-bromo-4-(1H-imidazol-1-yl)phenylethan-1-one
Chemical Profile of 1-2-bromo-4-(1H-imidazol-1-yl)phenylethan-1-one (CAS No. 1696602-39-7)
1-2-bromo-4-(1H-imidazol-1-yl)phenylethan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 1696602-39-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a brominated phenyl ring coupled with an imidazole moiety, has garnered attention due to its structural features and potential biological activities. The presence of both bromine and imidazole substituents makes it a versatile scaffold for further chemical modifications, enabling the exploration of novel pharmacophores in drug discovery.
The structural composition of 1-2-bromo-4-(1H-imidazol-1-yl)phenylethan-1-one includes a phenyl ring substituted at the 2-position with a bromine atom, and at the 4-position with a 1H-imidazol-1-yl group. This arrangement creates a conjugated system that can interact with various biological targets, making it an attractive candidate for further investigation. The ethanone moiety at the 1-position provides a site for functionalization, allowing chemists to modify the compound’s properties while retaining its core pharmacological features.
In recent years, there has been growing interest in imidazole derivatives due to their wide range of biological activities. Imidazole-based compounds are known to exhibit antimicrobial, antifungal, anti-inflammatory, and even anticancer properties. The incorporation of an imidazole ring into 1-2-bromo-4-(1H-imidazol-1-yl)phenylethan-1-one enhances its potential as a lead compound in medicinal chemistry. Researchers have been exploring its interactions with enzymes and receptors, aiming to identify new therapeutic applications.
One of the most compelling aspects of this compound is its potential in the development of targeted therapies. The bromine atom at the 2-position of the phenyl ring serves as a handle for further chemical transformations, such as Suzuki-Miyaura cross-coupling reactions, which are widely used in drug synthesis. These reactions allow for the introduction of aryl groups at various positions along the molecule, expanding its pharmacological profile. Additionally, the imidazole moiety can be modified through various synthetic pathways, enabling the creation of analogs with enhanced potency or selectivity.
Recent studies have highlighted the importance of bromoaryl compounds in medicinal chemistry. The bromine atom not only facilitates further functionalization but also influences electronic properties, affecting how the molecule interacts with biological targets. For instance, bromoaryl compounds have been shown to exhibit inhibitory activity against certain kinases and other enzymes involved in cancer progression. This has spurred interest in exploring 1-2-bromo-4-(1H-imidazol-1-yl)phenylethan-1-one as a potential starting point for developing novel kinase inhibitors.
The pharmaceutical industry has been particularly interested in kinase inhibitors due to their role in regulating cell signaling pathways associated with various diseases, including cancer. By targeting specific kinases, these inhibitors can disrupt aberrant signaling that contributes to disease progression. The structural features of 1-2-bromo-4-(1H-imidazol-1-yl)phenylethan-1-one make it an ideal candidate for this purpose. Its ability to interact with kinase active sites while being amenable to further modifications provides a strong foundation for drug development.
Moreover, computational studies have been instrumental in understanding the binding interactions of 1H-imidazol derivatives with biological targets. Molecular docking simulations have revealed that imidazole-based compounds can fit into binding pockets of enzymes and receptors with high affinity. This has guided researchers in designing derivatives with improved binding properties and reduced off-target effects. The combination of experimental synthesis and computational analysis has accelerated the discovery process for new therapeutic agents.
In conclusion,1–2–bromo–4–(–Imidazol–[¹]–[l]–yl)phenylethanone (CAS No.: 1696602–39–7) represents a promising scaffold for pharmaceutical research. Its unique structural features—comprising a brominated phenyl ring linked to an imidazole moiety—offer numerous opportunities for further chemical manipulation and biological evaluation. As interest in kinase inhibitors and other targeted therapies continues to grow,this compound holds significant potential as a lead structure for developing novel drugs that address unmet medical needs.
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